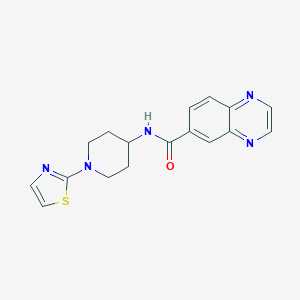
N-(1-(thiazol-2-yl)piperidin-4-yl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(thiazol-2-yl)piperidin-4-yl)quinoxaline-6-carboxamide” is a compound that falls under the category of quinoxaline derivatives . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s worth noting that the specific compound you’re asking about, “N-(1-(thiazol-2-yl)piperidin-4-yl)quinoxaline-6-carboxamide”, doesn’t have much information available in the literature.
Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound . It’s structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of “N-(1-(thiazol-2-yl)piperidin-4-yl)quinoxaline-6-carboxamide” is not provided in the available literature.Applications De Recherche Scientifique
Anti-Inflammatory Applications
The compound has shown potential in the field of anti-inflammatory drugs. A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation . The presence of a methoxy group at the sixth position in the benzothiazole ring, when appended with piperidine and morpholine moieties, showed the highest IC50 values for COX-1 inhibition and excellent COX-2 selectivity index (SI) values .
Antibacterial Activity
N-(thiazol-2-yl)benzenesulfonamides, which share a structural similarity with the compound , have been studied for their emergent antibacterial activity. These compounds, particularly when used in conjunction with cell-penetrating peptides like octaarginine, displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that the compound could be modified to enhance its antibacterial properties.
Cytotoxic Properties
Thiazole derivatives have been investigated for their cytotoxic properties, which are crucial in the development of anticancer drugs. A structure–activity relationship study revealed that the nature of the substituent on the phenyl ring of thiadiazoles is important for their cytotoxic activity . This indicates that the compound could be a candidate for further research in cancer therapy.
Analgesic Effects
Compounds containing the thiazole moiety have been reported to exhibit significant analgesic activities. This suggests that N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE could potentially be developed as a pain reliever .
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound’s interaction with its targets results in the inhibition of the COX enzymes . This inhibition prevents the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. This pathway is responsible for producing prostaglandins, thromboxanes, and prostacyclin, which play a significant role in inflammation, pain, and fever responses in the body .
Result of Action
The inhibition of COX enzymes by the compound can potentially lead to reduced inflammation, pain, and fever responses in the body . .
Propriétés
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(12-1-2-14-15(11-12)19-6-5-18-14)21-13-3-8-22(9-4-13)17-20-7-10-24-17/h1-2,5-7,10-11,13H,3-4,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELDQSVFJPVRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=NC=CN=C3C=C2)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

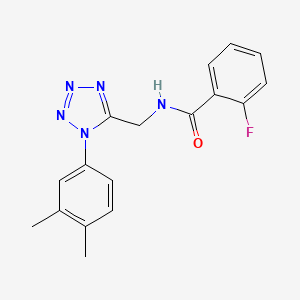
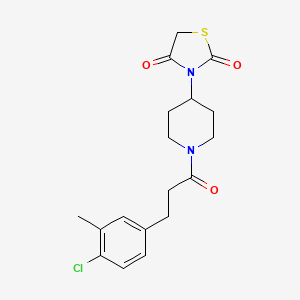
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2873666.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2873667.png)


![Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate](/img/structure/B2873673.png)


![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea](/img/structure/B2873678.png)
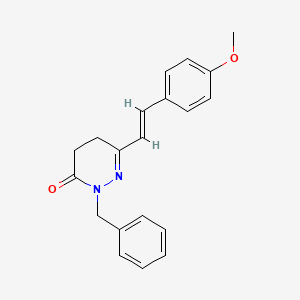
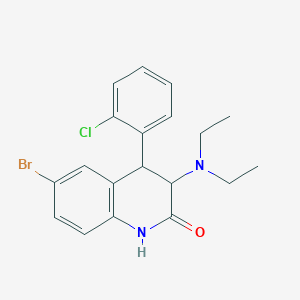

![N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide](/img/structure/B2873684.png)